Methyluridine-5-oxyacetic acid
Overview
Description
Methyluridine-5-oxyacetic acid is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the accurate decoding of genetic codes by facilitating non-Watson-Crick base pairing at the anticodon wobble position. This modification enhances the decoding capabilities of tRNA, allowing for more efficient and accurate protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyluridine-5-oxyacetic acid involves multiple steps, starting from uridineThe reaction conditions typically involve the use of carboxymethyl transferases and methyltransferases, with carboxy S-adenosylmethionine (Cx-SAM) as a crucial metabolite .
Industrial Production Methods: This may involve the use of bioreactors and enzymatic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyluridine-5-oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the methoxycarbonyl or oxyacetic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyluridine-5-oxyacetic acid has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Biology: The compound is crucial for understanding the role of tRNA modifications in protein synthesis and genetic code translation.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting RNA modifications.
Mechanism of Action
Methyluridine-5-oxyacetic acid exerts its effects by modifying the wobble position of tRNA, enhancing its ability to pair with multiple codons. This modification is catalyzed by specific enzymes, such as carboxymethyl transferases and methyltransferases. The modified tRNA can then participate in more efficient and accurate translation of the genetic code, ensuring proper protein synthesis .
Comparison with Similar Compounds
5-carboxymethoxyuridine: Another modified nucleoside found in tRNA, which also enhances decoding capabilities.
5-methoxycarbonylmethoxyuridine: A derivative of Methyluridine-5-oxyacetic acid with similar functions.
2’-O-methyluridine 5-oxyacetic acid methyl ester: A related compound with additional methylation at the 2’-O position
Uniqueness: this compound is unique due to its specific modification at the 5-position of uridine, which significantly enhances the decoding capabilities of tRNA. This modification allows for more efficient and accurate protein synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRYXYRWFAPPBJ-PNHWDRBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216722 | |
Record name | Methyluridine-5-oxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66536-81-0 | |
Record name | Methyl [(1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidinyl)oxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66536-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyluridine-5-oxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066536810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyluridine-5-oxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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